![molecular formula C19H17NO4 B600726 Tetrahydrocoptisine CAS No. 4312-32-7](/img/structure/B600726.png)
Tetrahydrocoptisine
Overview
Description
Tetrahydrocoptisine, also known as stylopine, is an alkaloid isolated from Corydalis impatiens . It has been found to have anti-inflammatory and antioxidant activities .
Synthesis Analysis
Efficient microbial production of stylopine has been achieved using a Pichia pastoris expression system . The system involves the conversion of (S)-reticuline to stylopine by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .Molecular Structure Analysis
The molecular formula of Tetrahydrocoptisine is C19H17NO4 . Its molecular weight is 323.348 g/mol . The structure is consistent with H-NMR .Chemical Reactions Analysis
Tetrahydrocoptisine has been found in rat cerebrospinal fluid after oral administration of Jitai tablets . An LC-MS/MS method with targeted multiple-reaction monitoring of scopolamine, tetrahydrocoptisine, tetrahydroberineper, protopine, tetrahydropulmatine, and corydaline in rat CSF was developed to validate the identification results .Physical And Chemical Properties Analysis
Tetrahydrocoptisine is a solid substance . . It is soluble in chloroform (5 mg/ml) and DMF (1 mg/ml) .Scientific Research Applications
Protection Against Acute Lung Injury
Tetrahydrocoptisine has been found to protect rats from Lipopolysaccharide (LPS)-induced acute lung injury . It is one of the main active components of Chelidonium majus L. and has been described to be effective in suppressing inflammation . In a study, pretreatment with tetrahydrocoptisine to rats 30 min before inducing acute lung injury by LPS markedly decreased the mortality rate, lung wet weight to dry weight ratio, and ameliorated lung pathological changes .
Inhibition of Inflammatory Cells
Tetrahydrocoptisine significantly inhibited the increase of the amounts of inflammatory cells, total protein content, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) secretion in the bronchoalveolar lavage fluids . This suggests that it could be used in the treatment of conditions characterized by inflammation.
Reduction of Myeloperoxidase Accumulation
Tetrahydrocoptisine inhibited myeloperoxidase (MPO) accumulation in lung tissue . MPO is an enzyme found in neutrophils (a type of white blood cell) that is involved in the body’s response to inflammation.
4. Alleviation of TNF-α and IL-6 Production Tetrahydrocoptisine alleviated TNF-α and IL-6 production in serum . Both TNF-α and IL-6 are cytokines involved in systemic inflammation and stimulating the acute phase reaction.
Inhibition of NF-κB Activation
Tetrahydrocoptisine efficiently reduced nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 . NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival.
Pharmacokinetic Study
Tetrahydrocoptisine is one of the fourteen alkaloids that could be well quantified simultaneously in mouse plasma . This suggests that it could be used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes drugs.
Mechanism of Action
Target of Action
Tetrahydrocoptisine, a main active component of Chelidonium majus L., has been found to primarily target the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway plays a key role in the development of inflammation and is involved in the immune response to infections .
Mode of Action
Tetrahydrocoptisine interacts with its target, the NF-κB signaling pathway, by inhibiting the translocation of NF-κBp65 . This inhibition effectively reduces the activation of NF-κB, thereby suppressing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Tetrahydrocoptisine is the NF-κB signaling pathway . By inhibiting this pathway, Tetrahydrocoptisine can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory process .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Tetrahydrocoptisine has been shown to have a protective effect on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in rats . It significantly inhibits the increase of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) . Furthermore, it inhibits myeloperoxidase (MPO) accumulation in lung tissue and alleviates TNF-α and IL-6 production in serum .
Safety and Hazards
properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocoptisine | |
CAS RN |
4312-32-7, 7461-02-1 | |
Record name | (±)-Stylopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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